Rivaroxaban is a small-molecule, orally available anticoagulant that acts as a direct factor Xa (FXa) inhibitor []. It belongs to the class of oxazolidinone derivatives, which have emerged as potent FXa inhibitors []. Rivaroxaban exhibits high selectivity for FXa and potent antithrombotic activity in vivo [].
Rivaroxaban exerts its anticoagulant effect by directly and selectively inhibiting FXa [, ]. FXa is a key enzyme in the coagulation cascade, responsible for converting prothrombin to thrombin. By inhibiting FXa, rivaroxaban prevents thrombin generation and subsequent fibrin formation, thus disrupting the coagulation process and exerting antithrombotic effects [].
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: